2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide
CAS No.: 941997-94-0
Cat. No.: VC4141836
Molecular Formula: C13H9ClN2O2S
Molecular Weight: 292.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941997-94-0 |
|---|---|
| Molecular Formula | C13H9ClN2O2S |
| Molecular Weight | 292.74 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide |
| Standard InChI | InChI=1S/C13H9ClN2O2S/c14-10-1-3-11(4-2-10)18-8-12(17)16-13-9(7-15)5-6-19-13/h1-6H,8H2,(H,16,17) |
| Standard InChI Key | PVZKGHLDZFLUCC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCC(=O)NC2=C(C=CS2)C#N)Cl |
Introduction
2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide is a synthetic organic compound with a molecular formula of C13H9ClN2O2S and a CAS number of 941997-94-0 . This compound combines a 4-chlorophenoxy group with a 3-cyanothiophen-2-yl moiety, linked through an acetamide backbone. The presence of both a cyano group and a chlorophenoxy group suggests potential applications in pharmaceuticals or agrochemicals due to their bioactive properties.
Synthesis
The synthesis of 2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide typically involves the reaction of 3-cyanothiophen-2-amine with 2-chloroacetyl chloride, followed by substitution with a 4-chlorophenoxy group. This process may involve multiple steps, including the formation of intermediate compounds and purification techniques such as chromatography.
Potential Applications
While specific applications of 2-(4-chlorophenoxy)-N-(3-cyanothiophen-2-yl)acetamide are not widely documented, compounds with similar structures have shown promise in various biological activities. For instance, cyano and chloro substituents are often found in compounds with antimicrobial or anticancer properties . Further research is needed to explore its potential uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume